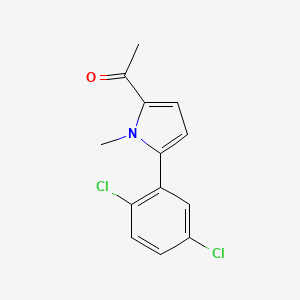

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable pyrrole derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

2,5-Dichloroacetophenone: Shares the dichlorophenyl group but differs in the attached functional groups.

3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile: Contains a similar dichlorophenyl group but has a more complex structure.

Uniqueness

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone is unique due to its specific combination of the dichlorophenyl group with a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(5-(2,5-Dichlorophenyl)-1-methyl-1H-pyrrol-2-yl)ethanone is a synthetic organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a dichlorophenyl group attached to a pyrrole ring, which contributes to its unique chemical and biological characteristics. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-[5-(2,5-dichlorophenyl)-1-methylpyrrol-2-yl]ethanone

- Molecular Formula : C13H11Cl2NO

- CAS Number : 1706437-78-6

The compound's structure includes a pyrrole ring that is known for its diverse biological activities due to its electron-rich nature, which facilitates interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various synthesized derivatives against multiple Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against selected microbial strains, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. For instance, compounds with structural similarities were tested against cancer cell lines such as MCF-7 (breast cancer) and exhibited IC50 values within the range of 1 to 7 µM . These findings suggest that the presence of specific substituents on the pyrrole ring can enhance the cytotoxic effects against cancer cells.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific enzymes or receptors. The interaction with molecular targets could lead to alterations in cellular pathways that are critical for microbial survival or cancer cell proliferation. Detailed mechanistic studies are essential for elucidating these interactions.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications in the chemical structure affect biological activity. The presence of electron-withdrawing groups (such as Cl) at specific positions has been shown to enhance antimicrobial activity, while electron-donating groups can improve anticancer efficacy . This information is crucial for the rational design of new derivatives with improved potency.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- Study on Antimicrobial Efficacy : A research article highlighted that pyrrole derivatives exhibited potent antibacterial activity, with some compounds showing MIC values comparable to established antibiotics .

- Anticancer Evaluation : Another study reported that certain analogs demonstrated significant antiproliferative effects against various cancer cell lines, reinforcing the potential of pyrrole-based compounds in cancer therapy .

- Oxidative Stress and Antioxidant Potential : Some derivatives were also assessed for their antioxidant capabilities using assays like DPPH, indicating a multifaceted biological profile that includes protection against oxidative stress .

Properties

IUPAC Name |

1-[5-(2,5-dichlorophenyl)-1-methylpyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8(17)12-5-6-13(16(12)2)10-7-9(14)3-4-11(10)15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJPEPYSDKMPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1C)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.